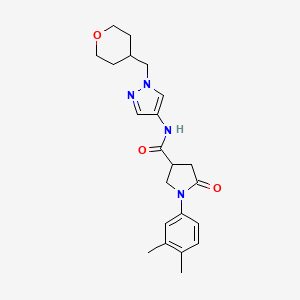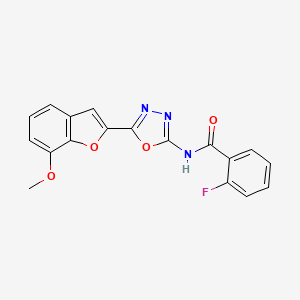
2-fluoro-N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-fluoro-N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzamide" is a structurally complex molecule that appears to be related to a class of compounds that include 1,3,4-oxadiazole rings and fluorinated benzamide moieties. These compounds are of interest due to their potential biological activities and unique chemical properties. The papers provided discuss various related compounds, their synthesis, structural analysis, and potential applications in biological systems or as imaging agents.
Synthesis Analysis
The synthesis of related compounds involves strategic intermediates and regioselective synthesis techniques. For instance, the synthesis of a compound with a 1,3,4-triazole and a 2-fluorophenyl moiety was achieved through N-acylation followed by a microwave-assisted Fries rearrangement under catalyst- and solvent-free conditions . Another study describes the synthesis of novel 1,3,4-oxadiazole derivatives from benzofuran carboxylic acid and ethyl aryl pyrazole carboxylate . These methods highlight the importance of efficient synthetic routes for the preparation of such complex molecules.
Molecular Structure Analysis
X-ray crystallography is a common technique used to determine the spatial structure of these compounds. The crystal structure analysis can reveal the significance of hydrogen bonds and other intermolecular interactions, which are crucial for understanding the stability and reactivity of the compounds . Theoretical studies, such as density functional theory (DFT) calculations, complement these experimental techniques by providing insights into the electronic structure and potential reaction mechanisms .
Chemical Reactions Analysis
The chemical reactivity of these compounds is influenced by their molecular structure. The presence of a fluorine atom and the 1,3,4-oxadiazole ring can affect the electronic distribution and thus the reactivity of the molecule. The Fries rearrangement mentioned in the synthesis of related compounds is an example of a chemical reaction that these molecules can undergo, which involves the migration of an acyl group within the molecule .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as their optical properties, are influenced by their molecular structure. For example, the absorption and emission spectra of the compounds can vary depending on the substituents attached to the core structure, and these properties can change with solvent polarity . Such properties are important for the potential application of these compounds in imaging techniques, such as positron emission tomography (PET), where fluorine-containing benzamide analogs have been evaluated for imaging the sigma2 receptor status of solid tumors . Additionally, the antimicrobial activity of some 1,3,4-oxadiazole derivatives has been investigated, showing significant activity against certain bacterial and fungal strains .
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Research on compounds with similar structures focuses on the synthesis and characterization of novel molecules. For instance, the synthesis of fluorine-containing benzamide analogs has been explored for potential imaging of sigma-2 receptor status in solid tumors with positron emission tomography (PET) (Tu et al., 2007). This highlights the relevance of fluorine-modified benzamides in enhancing the efficacy and selectivity of imaging agents.
Imaging Applications
Fluorine-18 labeled compounds, resembling the structural motif of the query compound, have been synthesized for imaging serotonin 1A receptors in the living brain, showcasing their utility in neuroimaging and potentially aiding in the diagnosis of neurological disorders (Kepe et al., 2006). These applications underscore the importance of fluorine-containing compounds in developing diagnostic tools for neurodegenerative diseases.
Antimicrobial and Anticancer Activity
The modification of chemical structures to include fluorine atoms has been shown to significantly alter the biological activities of compounds. For example, the synthesis and evaluation of fluorobenzamides containing thiazole and thiazolidine have demonstrated promising antimicrobial analogs (Desai et al., 2013). Similarly, fluorinated benzothiazoles have been explored for their potent cytotoxic activities in vitro against certain cancer cell lines, suggesting the potential of fluorine-substituted compounds in developing new anticancer therapies (Hutchinson et al., 2001).
Mecanismo De Acción
- However, we can explore related compounds to gain insights. Benzofuran derivatives, such as those containing halogens or hydroxyl groups at the 4-position, have demonstrated antimicrobial activity . This suggests that the benzofuran moiety itself may play a role in the compound’s action.
Target of Action
Biochemical Pathways
Propiedades
IUPAC Name |
2-fluoro-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12FN3O4/c1-24-13-8-4-5-10-9-14(25-15(10)13)17-21-22-18(26-17)20-16(23)11-6-2-3-7-12(11)19/h2-9H,1H3,(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXPPYGZUKQYTRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C3=NN=C(O3)NC(=O)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide](/img/structure/B2517770.png)
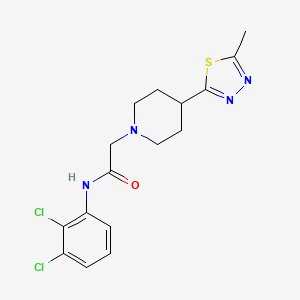



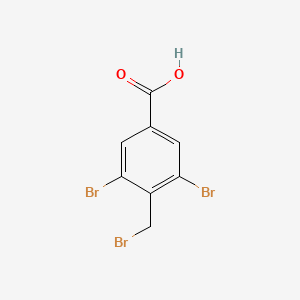



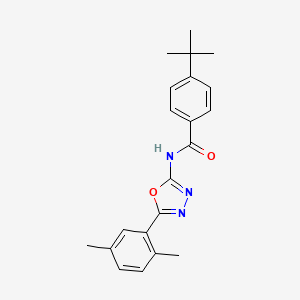
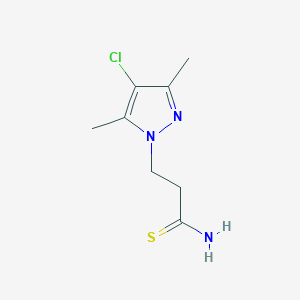
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2517789.png)
![N-(3,4-difluorophenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2517792.png)
